Cyclopentyl acetate

Catalog No.
S3347398
CAS No.
933-05-1
M.F
C7H12O2
M. Wt
128.17 g/mol
Availability
In Stock
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Cyclopentyl acetate

CAS Number

933-05-1

Product Name

Cyclopentyl acetate

IUPAC Name

cyclopentyl acetate

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C7H12O2/c1-6(8)9-7-4-2-3-5-7/h7H,2-5H2,1H3

InChI Key

YFPCLQKFNXUAAK-UHFFFAOYSA-N

SMILES

CC(=O)OC1CCCC1

Canonical SMILES

CC(=O)OC1CCCC1

Cyclopentyl acetate is an organic compound with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol. It is classified as an ester, specifically the acetate of cyclopentanol. The compound appears as a colorless liquid with a characteristic fruity odor, making it of interest in various applications, particularly in the fragrance and flavor industries. Its structure consists of a cyclopentane ring bonded to an acetate group, which influences its chemical properties and reactivity.

, primarily involving esterification and transesterification processes:

  • Esterification: Cyclopentyl acetate can be synthesized through the esterification reaction between cyclopentene and acetic acid. This reaction typically requires a catalyst, such as a sulfonic acid type cation exchange resin, to facilitate the formation of the ester .
  • Transesterification: Cyclopentyl acetate can undergo transesterification with alcohols, such as methanol. This reaction involves exchanging the alkoxy group of the ester with that of the alcohol, resulting in the formation of new esters .

The synthesis of cyclopentyl acetate can be achieved through several methods:

  • Direct Esterification: This method involves reacting cyclopentene with acetic acid in the presence of a catalyst under controlled temperature and pressure conditions. Optimal conditions typically involve a molar ratio of 1:1.5 to 3 for cyclopentene to acetic acid at temperatures around 60°C to 80°C .
  • Transesterification: Cyclopentyl acetate can also be produced via transesterification using methanol as the reactant. This process often employs catalysts such as sodium methylate or calcium oxide to enhance conversion rates and yield .
  • Catalytic Distillation: A more advanced method involves using fixed-bed reactors combined with catalytic distillation to improve efficiency and product separation, minimizing unreacted starting materials .

Cyclopentyl acetate finds applications across various sectors:

  • Flavoring and Fragrance: Due to its pleasant aroma, it is commonly used in food flavoring and perfumery.
  • Chemical Intermediate: It serves as an intermediate in organic synthesis for producing more complex molecules.
  • Solvent: It can act as a solvent for various

Cyclopentyl acetate shares similarities with several other compounds due to its ester nature. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Ethyl acetateC₄H₈O₂Common solvent; widely used in industrial applications.
Methyl acetateC₃H₆O₂Lower molecular weight; used as a solvent and in organic synthesis.
Propyl acetateC₅H₁₀O₂Higher boiling point; used in coatings and adhesives.
Butyl acetateC₆H₁₂O₂Known for its fruity odor; used in paints and varnishes.

Uniqueness of Cyclopentyl Acetate

Cyclopentyl acetate's uniqueness lies in its cyclic structure, which imparts distinct physical properties compared to linear esters like ethyl or butyl acetate. Its specific aroma profile makes it particularly valuable in flavoring applications, while its reactivity allows for diverse synthetic pathways not typically available to simpler esters.

XLogP3

1.4

Other CAS

933-05-1

Wikipedia

Cyclopentyl acetate

Dates

Modify: 2023-08-19

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